N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine
N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine
Brand Name:
Vulcanchem
CAS No.:
53983-80-5
VCID:
VC21288062
InChI:
InChI=1S/C11H14N2O2S/c1-2-3-8-12-11-9-6-4-5-7-10(9)16(14,15)13-11/h4-7H,2-3,8H2,1H3,(H,12,13)
SMILES:
CCCCN=C1C2=CC=CC=C2S(=O)(=O)N1
Molecular Formula:
C11H14N2O2S
Molecular Weight:
238.31 g/mol
N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine
CAS No.: 53983-80-5
Cat. No.: VC21288062
Molecular Formula: C11H14N2O2S
Molecular Weight: 238.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53983-80-5 |
|---|---|
| Molecular Formula | C11H14N2O2S |
| Molecular Weight | 238.31 g/mol |
| IUPAC Name | N-butyl-1,1-dioxo-1,2-benzothiazol-3-imine |
| Standard InChI | InChI=1S/C11H14N2O2S/c1-2-3-8-12-11-9-6-4-5-7-10(9)16(14,15)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) |
| Standard InChI Key | KQYODQYERBKKEY-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCNC1=NS(=O)(=O)C2=CC=CC=C21 |
| SMILES | CCCCN=C1C2=CC=CC=C2S(=O)(=O)N1 |
| Canonical SMILES | CCCCNC1=NS(=O)(=O)C2=CC=CC=C21 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator